molecular formula C11H11BrO4 B3267791 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid CAS No. 46719-55-5

4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B3267791
CAS No.: 46719-55-5
M. Wt: 287.11 g/mol
InChI Key: HBEJKNAORALJER-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid is an organic compound that features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the butanoic acid moiety. One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent under solvent-free conditions . The resulting brominated product is then subjected to further reactions, such as aldol condensation and oxidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: this compound can be converted to this compound derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: The reduction of the carbonyl group yields 4-(3-Bromo-4-methoxyphenyl)-4-hydroxybutanoic acid.

    Substitution: Substitution of the bromine atom can lead to a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromine atom and methoxy group can interact with specific amino acid residues in the enzyme, leading to inhibition. In material science, the compound’s functional groups can participate in polymerization reactions, contributing to the formation of new materials with desired properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the butanoic acid moiety.

    4-Bromo-3-methoxyphenylacetic acid: Similar structure with an acetic acid moiety instead of butanoic acid.

    3-Bromo-4-methoxyphenylacetic acid: Similar structure with a phenylacetic acid moiety.

Uniqueness

4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, along with a butanoic acid moiety

Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJKNAORALJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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